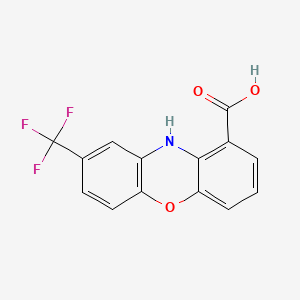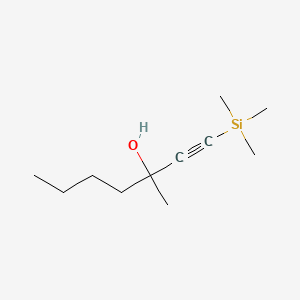
IKK-16 (塩酸塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its intricate structure, which includes a benzothiophene moiety, a pyrimidine ring, and a piperidine-pyrrolidine system. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with specific proteins and enzymes makes it valuable for studying biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride is investigated for its potential as a drug candidate. Its interactions with molecular targets can lead to the development of treatments for various diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science, including the development of polymers and advanced materials.
作用機序
Target of Action
IKK 16 (hydrochloride), also known as IKK-16 HCl, is a selective inhibitor of IκB kinases (IKKs). It primarily targets IKK2, the IKK complex, and IKK1 with IC50 values of 40 nM, 70 nM, and 200 nM, respectively . In addition to IKKs, IKK-16 also inhibits leucine-rich repeat kinase-2 (LRRK2) with an IC50 of 50 nM .
Mode of Action
IKK-16 interacts with its targets, the IKKs, and inhibits their activity. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). As a result, NF-κB remains inactive and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes .
Biochemical Pathways
The primary biochemical pathway affected by IKK-16 is the NF-κB signaling pathway. By inhibiting the IKKs, IKK-16 prevents the activation of NF-κB, thereby suppressing the expression of genes involved in inflammation, immune response, cell proliferation, and survival .
Pharmacokinetics
The compound’s solubility in dmso and dimethyl formamide suggests that it may be well-absorbed in the body .
Result of Action
The inhibition of IKKs by IKK-16 leads to the suppression of NF-κB activation. This results in a decrease in the expression of pro-inflammatory genes, thereby reducing inflammation and immune responses . Additionally, by inhibiting LRRK2, IKK-16 may also impact cellular processes such as autophagy and vesicle trafficking .
生化学分析
Biochemical Properties
IKK 16 (hydrochloride) is known to inhibit IKKβ, IKK complex, and IKKα with IC50 values of 40 nM, 70 nM, and 200 nM respectively . It interacts with these enzymes to inhibit their activity, thereby affecting the NF-κB signaling pathway .
Cellular Effects
IKK 16 (hydrochloride) has significant effects on various types of cells and cellular processes. It inhibits TNF-α-stimulated IκB degradation and expression of adhesion molecules E-selectin, ICAM, and VCAM . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of IKK 16 (hydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the IKKs, thereby preventing the degradation of IκB and the subsequent activation of NF-κB .
Temporal Effects in Laboratory Settings
It is known that this compound has a potent and selective inhibitory effect on IKKs .
Metabolic Pathways
IKK 16 (hydrochloride) is involved in the NF-κB signaling pathway It interacts with IKKs, which are key enzymes in this pathway
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride involves multiple steps, starting with the formation of the benzothiophene and pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including amination and cyclization, to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure hydrochloride form.
化学反応の分析
Types of Reactions
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially forming dihydropyrimidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
- [4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amine
- [4-(1-benzothiophen-2-yl)pyrimidin-2-yl]methanone
- [4-(1-benzothiophen-2-yl)pyrimidin-2-yl]piperidine
Uniqueness
Compared to similar compounds, [4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride stands out due to its complex structure, which includes multiple functional groups and rings. This complexity enhances its reactivity and potential for diverse applications in various scientific fields.
特性
IUPAC Name |
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5OS.ClH/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26;/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVDIVQCZWDBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)







![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)
